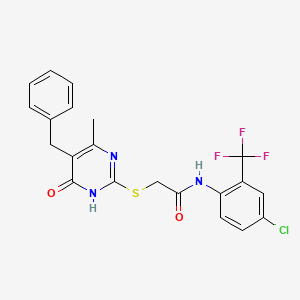
2-((5-benzyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-benzyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H17ClF3N3O2S and its molecular weight is 467.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((5-benzyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide represents a novel class of biologically active molecules with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.
Chemical Structure and Properties
This compound features a complex structure that includes a pyrimidine ring, a thioether linkage, and a chloro-trifluoromethyl phenyl moiety. Its IUPAC name is ethyl 4-{2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanylamino]benzoate} , which indicates the presence of various functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in disease pathways. The pyrimidine moiety can potentially inhibit nucleic acid synthesis or protein interactions, while the thioether group may enhance binding affinity through hydrophobic interactions.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
- Antiviral Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antiviral properties. For instance, certain analogs have been shown to inhibit viral polymerases effectively, demonstrating IC50 values comparable to standard antiviral agents .
- Anticancer Potential : In vitro assays have demonstrated that the compound can induce apoptosis in cancer cell lines. For example, it showed an IC50 value of 4.363 μM against HCT 116 colon cancer cells, indicating potent anticancer activity compared to doxorubicin .
- Antimicrobial Properties : The compound has also been tested for antimicrobial activity against various bacterial strains and fungi. Results indicated moderate to excellent inhibition rates, suggesting its potential as an antimicrobial agent .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
Case Study 1: Antiviral Efficacy
In a study examining the antiviral effects against Hepatitis C virus (HCV), derivatives of this compound were found to inhibit NS5B RNA polymerase with an IC50 value of 32.2 μM . This suggests a promising avenue for developing new antiviral therapies.
Case Study 2: Anticancer Activity
A comparative study involving multiple compounds revealed that the target compound exhibited superior cytotoxicity in human colon cancer cell lines compared to traditional chemotherapeutics . The mechanism was linked to the induction of oxidative stress leading to apoptosis.
Case Study 3: Antimicrobial Testing
In antimicrobial assays against Staphylococcus aureus and Candida albicans, the compound demonstrated varying degrees of inhibition with MIC values significantly lower than those of established antibiotics .
Data Table: Biological Activity Summary
Propriétés
IUPAC Name |
2-[(5-benzyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3N3O2S/c1-12-15(9-13-5-3-2-4-6-13)19(30)28-20(26-12)31-11-18(29)27-17-8-7-14(22)10-16(17)21(23,24)25/h2-8,10H,9,11H2,1H3,(H,27,29)(H,26,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKZGPVFUOITTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














